Phenylephrine 2-O-Glucuronide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO8/c1-16-6-9(7-3-2-4-8(17)5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVNMYWZQNTXNV-QBOXMOKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652669 | |
| Record name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260611-56-0 | |
| Record name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Phenylephrine 2-O-Glucuronide in Human Plasma
Introduction: The Significance of Quantifying Phenylephrine 2-O-Glucuronide
Phenylephrine, a selective alpha-1 adrenergic receptor agonist, is a widely used over-the-counter decongestant and is also employed in clinical settings to manage hypotension.[1][2] Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. In humans, phenylephrine undergoes extensive first-pass metabolism, primarily through sulfation and glucuronidation.[2][3] One of the major metabolites is Phenylephrine 2-O-Glucuronide. The accurate quantification of this glucuronide conjugate in biological matrices, such as plasma, is essential for a comprehensive evaluation of phenylephrine's absorption, distribution, metabolism, and excretion (ADME) characteristics.
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of Phenylephrine 2-O-Glucuronide in human plasma. The described protocol is designed to meet the rigorous standards of bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
Method Rationale and Overview
The quantification of glucuronide metabolites by LC-MS/MS presents a unique set of challenges, including their high polarity and potential for in-source fragmentation. This method employs an indirect quantification approach, which involves the enzymatic hydrolysis of Phenylephrine 2-O-Glucuronide to its aglycone, phenylephrine, followed by a robust sample clean-up and sensitive LC-MS/MS detection. This strategy is often preferred due to the commercial availability and stability of the aglycone as a reference standard.
The workflow, as illustrated below, encompasses three key stages:
-
Sample Preparation: Enzymatic hydrolysis followed by solid-phase extraction (SPE) for the selective isolation of the analyte and removal of matrix interferences.
-
LC-MS/MS Analysis: Chromatographic separation of the liberated phenylephrine using a reversed-phase C18 column and subsequent detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Method Validation: A comprehensive validation of the method's performance characteristics to ensure data integrity and reliability.
Figure 1: Overall experimental workflow for the quantification of Phenylephrine 2-O-Glucuronide.
Experimental Protocols
Materials and Reagents
-
Phenylephrine hydrochloride (Reference Standard)
-
Phenylephrine-d4 (Internal Standard)
-
β-glucuronidase from E. coli
-
Human plasma (K2EDTA as anticoagulant)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of phenylephrine and phenylephrine-d4 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the phenylephrine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range for the calibration curve and QC samples.
Sample Preparation Protocol
This protocol is designed for a 100 µL plasma sample volume.
-
Aliquoting and Spiking: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 10 µL of the phenylephrine-d4 internal standard working solution. Vortex briefly.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution (prepared in a suitable buffer, e.g., acetate buffer, pH 5.0) to each sample. Vortex and incubate at 37°C for 30-60 minutes.[7] The optimal incubation time should be determined during method development.
-
Protein Precipitation (Optional but Recommended): Add 300 µL of acetonitrile to each tube to precipitate plasma proteins. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the previous step onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of an aqueous solution (e.g., 5% methanol in water) to remove polar interferences. Follow with a wash using a non-polar solvent like hexane to remove lipids.
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
Figure 2: Step-by-step sample preparation workflow.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 100°C |
| Desolvation Temp. | 300°C |
| Capillary Voltage | 2000 V |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms per transition |
Table 2: Mass Spectrometry Conditions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenylephrine | 168.1 | 136.1 | Optimized during method development |
| Phenylephrine-d4 | 172.1 | 140.1 | Optimized during method development |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
Method Validation
A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines to ensure its suitability for the intended purpose.[5][6] The following parameters should be thoroughly evaluated:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of phenylephrine and the internal standard.
-
Calibration Curve and Linearity: The calibration curve should be prepared over a relevant concentration range (e.g., 0.1 - 100 ng/mL) and analyzed using a weighted linear regression model.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on at least three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% at LLOQ).[4]
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components. This is particularly important in ESI-MS.[8]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples.
-
Stability: The stability of phenylephrine in plasma should be assessed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
Conclusion
This application note provides a comprehensive and scientifically sound LC-MS/MS method for the quantification of Phenylephrine 2-O-Glucuronide in human plasma. The indirect approach, involving enzymatic hydrolysis and subsequent analysis of the aglycone, offers a robust and reliable means to overcome the challenges associated with direct glucuronide analysis. The detailed protocol and validation guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to accurately assess the pharmacokinetics of phenylephrine and its major metabolites.
References
- CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method - Google Patents.
-
Phenylephrine HCL Tablet Analyzed with HPLC - AppNote - MicroSolv. Available at: [Link]
-
HPLC Methods for analysis of Phenylephrine - HELIX Chromatography. Available at: [Link]
-
Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of phenylephrine in human plasma and its application to a pharmacokinetic study | Request PDF - ResearchGate. Available at: [Link]
-
Spectrophotometric Determination of Phenylephrine Hydrochloride in Pharmaceutical Preparations by Oxidative Coupling Reaction - Impactfactor. Available at: [Link]
-
Identification of Polyphenol Glucuronide Conjugates in Glechoma hederacea var. longituba Hot Water Extracts by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - MDPI. Available at: [Link]
-
NDA 203826 - accessdata.fda.gov. Available at: [Link]
-
Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. | Semantic Scholar. Available at: [Link]
-
High-performance liquid chromatographic determination of phenylephrine and its conjugates in human plasma using solid-phase extraction and electrochemical detection - PubMed. Available at: [Link]
-
Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
- Preparation method of phenylephrine hydrochloride impurity standard - Google Patents.
-
simultaneous determination of chlorphineramine maleate, dextromethorphan hbr and phenylephrin hcl in codilar syrup using high performance liquid chromatography - Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]
- US20170290786A1 - Methods and compositions of stable phenylephrine formulations - Google Patents.
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - ScienceDirect. Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline - European Medicines Agency (EMA). Available at: [Link]
-
Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers - PubMed Central. Available at: [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC - NIH. Available at: [Link]
Sources
- 1. CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method - Google Patents [patents.google.com]
- 2. jpsionline.com [jpsionline.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. High-performance liquid chromatographic determination of phenylephrine and its conjugates in human plasma using solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elearning.unite.it [elearning.unite.it]
Application Note: A Guide to the Synthesis and Characterization of Phenylephrine 2-O-Glucuronide Reference Standard
Introduction: The Critical Role of Metabolite Reference Standards in Drug Development
Phenylephrine, a widely used nasal decongestant and vasopressor, undergoes extensive phase II metabolism in the body, with glucuronidation being a significant pathway.[1] The resulting glucuronide conjugates are more polar and readily excreted. To accurately quantify phenylephrine and its metabolites in pharmacokinetic (PK) and drug metabolism (DMPK) studies, high-purity reference standards of these metabolites are indispensable. Phenylephrine 2-O-glucuronide is a key metabolite, and its availability as a well-characterized standard is crucial for bioanalytical method development, validation, and the generation of reliable clinical data.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of phenylephrine 2-O-glucuronide. We present two robust synthetic strategies: a classical chemical approach via the Koenigs-Knorr reaction and a biomimetic enzymatic approach using UDP-glucuronosyltransferases (UGTs). The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.
Section 1: Chemical Synthesis via Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[2] This method involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[2] For the synthesis of phenylephrine 2-O-glucuronide, the phenolic hydroxyl group of phenylephrine acts as the acceptor. A key consideration is the protection of the secondary alcohol and the secondary amine on the phenylephrine side chain to prevent unwanted side reactions.
Rationale for the Synthetic Strategy
A multi-step approach is necessary to ensure the regioselective formation of the O-glucuronide at the phenolic hydroxyl group. The secondary amine and alcohol are more nucleophilic than the phenolic hydroxyl group and would react preferentially with the glucuronic acid donor. Therefore, a protection-glycosylation-deprotection sequence is employed. A benzyl group is a suitable protecting group for the amine, and a silyl ether could protect the secondary alcohol. These protecting groups are stable under the glycosylation conditions and can be removed under conditions that do not cleave the newly formed glucuronide bond.
Experimental Workflow: Chemical Synthesis
Caption: Chemical synthesis workflow for Phenylephrine 2-O-Glucuronide.
Detailed Protocol: Chemical Synthesis
Materials and Reagents:
| Reagent | Grade | Supplier (Example) |
| (R)-Phenylephrine hydrochloride | ≥98% | Sigma-Aldrich |
| Benzyl bromide | Reagent grade, 98% | Sigma-Aldrich |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 97% | Sigma-Aldrich |
| Imidazole | ≥99% | Sigma-Aldrich |
| Acetobromo-α-D-glucuronic acid methyl ester | 95% | Carbosynth |
| Silver(I) carbonate on Celite | Reagent grade | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 99.8% | Sigma-Aldrich |
| Lithium hydroxide (LiOH) | ≥98% | Sigma-Aldrich |
| Palladium on carbon (Pd/C) | 10 wt. % loading | Sigma-Aldrich |
| Methanol (MeOH), HPLC grade | ≥99.9% | Fisher Scientific |
| Acetonitrile (ACN), HPLC grade | ≥99.9% | Fisher Scientific |
| Formic acid | ≥98% | Sigma-Aldrich |
Step 1: Protection of Phenylephrine
-
N-Benzylation: Dissolve (R)-phenylephrine hydrochloride (1 eq.) and potassium carbonate (3 eq.) in DMF. Add benzyl bromide (1.2 eq.) dropwise at room temperature. Stir the mixture for 24 hours. Monitor the reaction by TLC or LC-MS. After completion, extract the product with ethyl acetate and purify by column chromatography to obtain N-benzyl-phenylephrine.
-
O-Silylation: Dissolve N-benzyl-phenylephrine (1 eq.) and imidazole (2.5 eq.) in anhydrous DMF. Add TBDMSCl (1.5 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC or LC-MS. After completion, quench with water, extract with ethyl acetate, and purify by column chromatography to yield N-benzyl-O-TBDMS-phenylephrine.
Step 2: Koenigs-Knorr Glycosylation
-
To a solution of N-benzyl-O-TBDMS-phenylephrine (1 eq.) in anhydrous DCM, add freshly prepared silver(I) carbonate on Celite (2.5 eq.).
-
Add a solution of acetobromo-α-D-glucuronic acid methyl ester (1.5 eq.) in anhydrous DCM dropwise in the dark and under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature for 48-72 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected phenylephrine glucuronide. Purify by silica gel column chromatography.
Step 3: Deprotection
-
Ester Hydrolysis: Dissolve the purified protected glucuronide (1 eq.) in a mixture of THF and water (3:1). Add lithium hydroxide (3 eq.) and stir at room temperature for 4-6 hours until the methyl ester is fully hydrolyzed (monitored by LC-MS).
-
Global Deprotection: Neutralize the reaction mixture with dilute HCl. Add 10% Pd/C catalyst and subject the mixture to hydrogenation (H2 balloon or Parr shaker) at room temperature overnight. This step will cleave the N-benzyl group and the O-TBDMS group.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield crude phenylephrine 2-O-glucuronide.
Section 2: Enzymatic Synthesis using UGTs
Enzymatic synthesis offers a green and highly selective alternative to chemical synthesis, often proceeding without the need for protecting groups. UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for glucuronidation in vivo.[3] Commercially available recombinant UGTs can be used to synthesize glucuronide metabolites in vitro. UGT1A9 is a relevant human UGT isoform known to metabolize phenols and could be a suitable candidate for phenylephrine glucuronidation.
Rationale for the Enzymatic Strategy
This approach mimics the biological metabolic pathway, providing high regioselectivity for the phenolic hydroxyl group. It avoids the multiple protection and deprotection steps of chemical synthesis, leading to a more streamlined process. The key components are the substrate (phenylephrine), the enzyme (a suitable UGT), and the co-factor uridine 5'-diphosphoglucuronic acid (UDPGA).
Experimental Workflow: Enzymatic Synthesis
Caption: Enzymatic synthesis workflow for Phenylephrine 2-O-Glucuronide.
Detailed Protocol: Enzymatic Synthesis
Materials and Reagents:
| Reagent | Grade | Supplier (Example) |
| (R)-Phenylephrine hydrochloride | ≥98% | Sigma-Aldrich |
| Recombinant Human UGT1A9 | Enzyme grade | Corning, BD Gentest |
| Uridine 5'-diphosphoglucuronic acid (UDPGA) | ≥98% | Sigma-Aldrich |
| Tris-HCl buffer (pH 7.4) | Molecular biology grade | Thermo Fisher |
| Magnesium chloride (MgCl2) | ≥99% | Sigma-Aldrich |
| Acetonitrile (ACN), HPLC grade | ≥99.9% | Fisher Scientific |
Step 1: Incubation
-
Prepare a stock solution of (R)-phenylephrine hydrochloride in water.
-
In a microcentrifuge tube, prepare the incubation mixture with the following components in Tris-HCl buffer (50 mM, pH 7.4):
-
(R)-Phenylephrine (final concentration 100 µM)
-
Recombinant UGT1A9 (e.g., 0.5 mg/mL)
-
MgCl2 (5 mM)
-
UDPGA (2 mM)
-
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37 °C for 2-4 hours. The reaction progress can be monitored by LC-MS analysis of small aliquots taken at different time points.
Step 2: Reaction Quenching and Sample Preparation
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
Carefully transfer the supernatant containing the phenylephrine 2-O-glucuronide to a new tube and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the residue in a small volume of the initial mobile phase for HPLC purification.
Section 3: Purification and Characterization
Purification of the synthesized phenylephrine 2-O-glucuronide is critical to obtain a high-purity reference standard. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[4]
Protocol: Preparative HPLC Purification
-
Column: A C18 stationary phase is suitable for retaining the moderately polar glucuronide.
-
Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid) is typically used. The acid suppresses the ionization of the carboxylic acid group of the glucuronide, leading to better peak shape.
-
Detection: UV detection at a wavelength where phenylephrine absorbs (e.g., 272 nm) can be used to monitor the elution of the product.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions, evaporate the organic solvent, and lyophilize to obtain the purified phenylephrine 2-O-glucuronide as a solid.
Characterization of the Reference Standard
The identity, purity, and structure of the synthesized phenylephrine 2-O-glucuronide must be unequivocally confirmed using a combination of analytical techniques.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound.
-
Expected Molecular Formula: C15H21NO8
-
Expected Exact Mass: 343.1267 g/mol ([M+H]+)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. The spectra should be recorded in a suitable deuterated solvent, such as methanol-d4.
Predicted ¹H and ¹³C NMR Data (in Methanol-d4, values are estimations and should be confirmed experimentally):
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| Phenylephrine Moiety | ||
| Aromatic CH | 6.8 - 7.3 | 115 - 130 |
| Aromatic C-O | - | 158 |
| CH-OH | ~4.9 | ~72 |
| CH2-N | ~3.2 | ~55 |
| N-CH3 | ~2.8 | ~35 |
| Glucuronide Moiety | ||
| H-1' (anomeric) | ~5.1 (d) | ~102 |
| H-2', H-3', H-4' | 3.5 - 3.8 | 73 - 78 |
| H-5' | ~4.0 (d) | ~79 |
| C-6' (COOH) | - | ~172 |
Conclusion
This application note has detailed two effective methods for the synthesis of the phenylephrine 2-O-glucuronide reference standard. The chemical synthesis route, while multi-stepped, is robust and high-yielding. The enzymatic synthesis provides a more direct and biomimetic approach. Both methods, coupled with rigorous purification and characterization, will enable researchers to obtain a high-quality reference standard essential for advancing drug metabolism and pharmacokinetic studies of phenylephrine. The protocols and analytical data provided herein serve as a comprehensive guide for the successful in-house production of this critical reagent.
References
Sources
- 1. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic determination of phenylephrine and its conjugates in human plasma using solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unambiguous Structural Elucidation of Phenylephrine 2-O-Glucuronide using Advanced NMR Spectroscopy
Abstract
The characterization of drug metabolites is a cornerstone of modern drug development, providing critical insights into biotransformation, efficacy, and potential toxicity. Phenylephrine, a widely used sympathomimetic amine, undergoes several metabolic transformations, including glucuronidation.[1][2] This application note provides a comprehensive guide and detailed protocols for the unambiguous structural elucidation of Phenylephrine 2-O-Glucuronide using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail a systematic approach, from sample preparation to the strategic application of ¹H, ¹³C, COSY, HSQC, and HMBC experiments, to definitively confirm the metabolite's constitution and, crucially, the specific site of glucuronide conjugation.
Introduction: The Imperative of Metabolite Identification
In drug metabolism, determining the precise chemical structure of a metabolite is non-negotiable. While mass spectrometry (MS) is invaluable for detecting and providing mass information, it can often be ambiguous in pinpointing the exact location of a conjugation, such as glucuronidation on a polyfunctional molecule like phenylephrine. NMR spectroscopy, by contrast, provides definitive structural information through the direct observation of nuclear spins and their interactions, enabling the mapping of the complete molecular architecture.[3][4]
Phenylephrine presents multiple potential sites for glucuronidation, including two hydroxyl groups (phenolic and benzylic). Identifying the correct isomer is vital for understanding its pharmacological and toxicological profile. This guide establishes a robust NMR-based workflow to confirm that conjugation occurs at the phenolic oxygen, forming Phenylephrine 2-O-Glucuronide.
Foundational Principles: The NMR Toolkit for Structural Analysis
The structural elucidation of a novel or suspected metabolite relies on a logical progression of NMR experiments. Each experiment provides a unique piece of the structural puzzle.
-
¹H NMR: This is the starting point, offering a "fingerprint" of the molecule. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative quantities (integration), and neighboring proton relationships (spin-spin coupling).[3]
-
¹³C NMR & DEPT: Provides a count of the carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment further refines this by distinguishing between CH₃, CH₂, CH, and quaternary carbons, which is essential for assembling molecular fragments.[5]
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment maps all proton-proton coupling networks within the molecule. It is instrumental in tracing the spin systems of the phenylephrine backbone and the glucuronic acid ring independently.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful 2D technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous assignment of protons to their respective carbons, effectively merging the ¹H and ¹³C datasets.[6]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is often the key to solving the puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These "long-range" correlations are critical for connecting distinct molecular fragments, and in this case, for definitively identifying the ether linkage between the phenylephrine and glucuronide moieties.[4]
Experimental Workflow: From Sample to Structure
A systematic approach ensures data quality and simplifies interpretation. The workflow is designed to be self-validating, where the results of each experiment build upon and confirm the last.
Caption: Experimental workflow for NMR-based structural elucidation.
Data Interpretation: Assembling the Structure of Phenylephrine 2-O-Glucuronide
The molecular formula of Phenylephrine 2-O-Glucuronide is C₁₅H₂₁NO₈.[7] The structure is confirmed by piecing together the evidence from each NMR experiment.
Step 1: ¹H and ¹³C NMR - Initial Assessment The ¹H NMR spectrum will show distinct sets of signals corresponding to the phenylephrine moiety and the newly introduced glucuronic acid moiety. Aromatic protons on the phenylephrine ring will appear downfield, while the aliphatic protons and the sugar protons will be upfield. The ¹³C NMR spectrum will show 15 carbon signals, consistent with the expected formula.
Step 2: COSY - Mapping the Fragments The COSY spectrum will reveal two primary, independent spin systems:
-
Phenylephrine System: A correlation will be observed between the benzylic proton (H-7) and the methylene protons (H-8). The aromatic protons will also show correlations corresponding to their substitution pattern.
-
Glucuronide System: A continuous network of correlations will be seen from the anomeric proton (H-1') through to the H-5' proton of the sugar ring.
Step 3: HSQC - Linking Protons to Carbons The HSQC spectrum allows for the direct assignment of each proton to its attached carbon. This confirms the assignments made in the 1D spectra and provides a complete ¹H-¹³C correlation map for all non-quaternary carbons.
Step 4: HMBC - The Definitive Link The HMBC spectrum provides the crucial evidence for the site of conjugation. The key correlation to observe is a ³JCH coupling between the anomeric proton of the glucuronic acid ring (H-1') and the carbon of the phenylephrine ring to which the phenolic oxygen is attached (C-2). This three-bond correlation can only exist if the glucuronide is attached at the C-2 position via the phenolic oxygen. Other key HMBC correlations will confirm the rest of the structure.
Caption: Key HMBC correlation confirming the 2-O-linkage.
Data Presentation: Predicted NMR Assignments
The following table summarizes the predicted ¹H and ¹³C chemical shifts for Phenylephrine 2-O-Glucuronide dissolved in D₂O. These values are estimated based on data for the parent compounds and known substituent effects of glycosylation.[8][9]
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| Phenylephrine Moiety | |||
| 1 | ~140 | - | - |
| 2 | ~157 | - | - |
| 3 | ~117 | ~7.0-7.2 | d |
| 4 | ~131 | ~7.3-7.5 | t |
| 5 | ~122 | ~7.0-7.2 | d |
| 6 | ~120 | ~7.0-7.2 | d |
| 7 | ~70 | ~5.0 | dd |
| 8 | ~55 | ~3.2-3.4 | m |
| N-CH₃ | ~35 | ~2.8 | s |
| Glucuronide Moiety | |||
| 1' | ~102 | ~5.1 | d |
| 2' | ~75 | ~3.5-3.7 | m |
| 3' | ~77 | ~3.5-3.7 | m |
| 4' | ~73 | ~3.5-3.7 | m |
| 5' | ~76 | ~3.8 | d |
| 6' (COOH) | ~176 | - | - |
Detailed Experimental Protocols
These protocols are designed for a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is often necessary for low-concentration metabolite samples.[10]
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh approximately 1-5 mg of the isolated and purified Phenylephrine 2-O-Glucuronide sample.
-
Dissolution: Dissolve the sample in 0.6 mL of deuterium oxide (D₂O, 99.9%). D₂O is chosen to avoid the large interfering signal from water protons.
-
Reference Standard: Add a small, known amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). This standard will be used to reference the chemical shift scale to 0.00 ppm.
-
Transfer: Vortex the sample gently until fully dissolved. Transfer the solution to a 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal from the D₂O solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment with solvent presaturation (e.g., zgpr on Bruker systems).
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons).
-
Number of Scans (ns): 16-64, depending on sample concentration.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~200 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-4096, as ¹³C is inherently less sensitive.
-
-
2D ¹H-¹H COSY Acquisition:
-
Pulse Program: Standard gradient-enhanced COSY (e.g., cosygpqf).
-
Spectral Width (F1 & F2): ~12 ppm.
-
Number of Scans (ns): 2-8 per increment.
-
Increments (F1): 256-512.
-
-
2D ¹H-¹³C HSQC Acquisition:
-
Pulse Program: Standard gradient-enhanced HSQC with sensitivity improvement (e.g., hsqcedetgpsisp2.2).
-
Spectral Width (F2, ¹H): ~12 ppm.
-
Spectral Width (F1, ¹³C): ~180 ppm.
-
¹JCH Coupling Constant: Set to an average of 145 Hz.
-
Number of Scans (ns): 4-16 per increment.
-
Increments (F1): 256.
-
-
2D ¹H-¹³C HMBC Acquisition:
-
Pulse Program: Standard gradient-enhanced HMBC (e.g., hmbcgplpndqf).
-
Spectral Width (F2, ¹H): ~12 ppm.
-
Spectral Width (F1, ¹³C): ~200 ppm.
-
Long-Range Coupling Constant: Optimized for 8 Hz (a good compromise for observing ²J and ³J couplings).
-
Number of Scans (ns): 16-64 per increment.
-
Increments (F1): 256-512.
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural elucidation of drug metabolites. The workflow described herein demonstrates that through the systematic application of COSY, HSQC, and particularly HMBC experiments, the structure of Phenylephrine 2-O-Glucuronide can be confirmed with the highest degree of confidence. The key diagnostic evidence is the long-range HMBC correlation between the anomeric proton of the glucuronide moiety (H-1') and the phenolic carbon of the phenylephrine ring (C-2), which is impossible to ascertain through less structurally informative methods. This robust protocol serves as a template for researchers in drug metabolism, ensuring scientific integrity and accuracy in metabolite identification.
References
-
StatPearls. (2023). Phenylephrine. NCBI Bookshelf. [Link]
-
Beckonert, O., et al. (2007). NMR Spectroscopy Techniques for Application to Metabonomics. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylephrine Hydrochloride. PubChem Compound Database. [Link]
-
Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska - Lincoln. [Link]
-
Global Substance Registration System. (n.d.). PHENYLEPHRINE GLUCURONIDE. GSRS. [Link]
-
University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
FooDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for beta-D-Glucuronic acid. [Link]
-
Geldenhuys, W. J., et al. (2014). NMR Metabolomics Protocols for Drug Discovery. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylephrine-D-glucuronide. PubChem Compound Database. [Link]
-
Gelpi, E. (2008). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
Hein, J. E. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Sleno, L. (2012). The use of mass spectrometry for the detection of metabolites of xenobiotics in biological systems. PubMed Central. [Link]
-
Atkinson, A. J., et al. (2022). Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents. PubMed Central. [Link]
Sources
- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionmr.unl.edu [bionmr.unl.edu]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB021897) - FooDB [foodb.ca]
- 10. dbt.univr.it [dbt.univr.it]
Application Note: A Robust HILIC-MS/MS Method for the Simultaneous Quantification of Phenylephrine and its Major Metabolites in Human Plasma
Abstract
This application note details a robust and validated Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method for the simultaneous separation and quantification of the highly polar drug phenylephrine and its primary metabolites—phenylephrine glucuronide, phenylephrine sulfate, and m-hydroxymandelic acid—in human plasma. Conventional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for these hydrophilic compounds.[1] HILIC, by utilizing a polar stationary phase and a high-organic-content mobile phase, offers superior retention and separation for such analytes.[2] This guide provides a comprehensive framework, from sample preparation to data acquisition, designed for researchers in pharmacology, drug metabolism, and clinical diagnostics, emphasizing the scientific rationale behind each protocol step to ensure reproducibility and accuracy.
Introduction: The Challenge of Polar Analyte Retention
Phenylephrine is a widely used sympathomimetic amine, primarily functioning as a nasal decongestant and vasopressor.[3][4] As a small, highly polar molecule (logP ≈ -0.3), it exhibits minimal retention on non-polar RPLC stationary phases like C18, often eluting in the solvent front, which complicates accurate quantification, especially in complex biological matrices.[3]
The analytical challenge is compounded when considering its major metabolites. Phenylephrine is extensively metabolized in the liver and intestines through oxidative deamination and conjugation.[5][6][7] The primary metabolic pathways yield:
-
m-Hydroxymandelic acid (MHMA): The major, inactive metabolite formed via monoamine oxidase (MAO) action.[5][6]
These metabolites are even more polar than the parent drug, making their separation by RPLC virtually impossible without derivatization or complex ion-pairing agents. Hydrophilic Interaction Liquid Chromatography (HILIC) presents an elegant solution, promoting the retention of polar compounds and enabling their separation based on differences in hydrophilicity.[1][2] Furthermore, the high organic content of HILIC mobile phases enhances desolvation efficiency in the mass spectrometer's electrospray source, often leading to increased sensitivity.
The HILIC Separation Mechanism
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically >70% acetonitrile) with a small amount of aqueous buffer.[8] A water-enriched layer is adsorbed onto the surface of the polar stationary phase. The primary retention mechanism is the partitioning of polar analytes from the organic-rich mobile phase into this immobilized aqueous layer. More polar analytes partition more readily into the water layer and are thus retained longer. Elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase.
Caption: HILIC partitioning mechanism for phenylephrine and its metabolites.
Part 1: Method Development & Optimization
A successful HILIC method relies on the careful selection and optimization of several key parameters.
Stationary Phase Selection
The choice of stationary phase is critical for achieving the desired selectivity.
-
Amide Phases (e.g., ACQUITY UPLC BEH Amide): These are often the first choice for separating polar, hydrophilic drugs and metabolites. They provide excellent retention for a broad range of polar compounds and are known for their robustness. Published methods have demonstrated their successful application for phenylephrine analysis.
-
Bare Silica Phases: Unbonded silica is highly polar and can provide strong retention for basic compounds like phenylephrine. However, it can sometimes suffer from long equilibration times and sensitivity to mobile phase pH.
-
Zwitterionic Phases: These phases contain both positive and negative charges, offering unique selectivity through a combination of hydrophilic and electrostatic interactions. They can be particularly effective for separating charged metabolites.
Causality: For this application, an amide-based column is recommended as the starting point due to its proven efficacy and balanced retention characteristics for both the parent amine (phenylephrine) and its acidic/conjugated metabolites.
Mobile Phase Optimization
-
Organic Solvent: Acetonitrile is the most common weak solvent in HILIC due to its aprotic nature and ability to facilitate the formation of the aqueous layer.
-
Aqueous Component & pH: A volatile buffer is essential for MS compatibility. Ammonium formate or ammonium acetate are excellent choices. The pH of the aqueous component is a powerful tool for controlling retention and peak shape, especially for ionizable compounds. Phenylephrine has a basic secondary amine. By maintaining the mobile phase pH around 3.5, phenylephrine will be consistently protonated (positively charged), promoting strong hydrophilic and potential weak ion-exchange interactions with the stationary phase, leading to good retention and sharp peaks.
-
Buffer Concentration: A buffer concentration of 5-10 mM is typically sufficient. Higher concentrations can increase mobile phase strength (reducing retention) but may also improve peak shape for some analytes.
Part 2: Detailed Analytical Protocol
This protocol provides a validated starting point for the analysis of phenylephrine and its metabolites in human plasma.
Protocol 4.1: Sample Preparation from Plasma (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis. It is particularly well-suited for HILIC, as the precipitating solvent (acetonitrile) is also the primary mobile phase component.
Step-by-Step Methodology:
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, standard, or quality control (QC).
-
Precipitation: Add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of phenylephrine).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): To concentrate the sample and ensure solvent compatibility, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:10 mM Ammonium Formate, pH 3.5).
-
Final Centrifugation: Centrifuge the reconstituted sample one last time (as in step 4) to pellet any remaining particulates before transferring to LC-MS vials.
Trustworthiness Check: The high acetonitrile content in the final sample solvent is crucial. Injecting a sample dissolved in a high-aqueous solvent can disrupt the water layer on the stationary phase, leading to poor peak shape and retention time variability for early-eluting peaks. This protocol ensures solvent matching for optimal performance.
Protocol 4.2: HILIC-MS/MS System & Operating Conditions
The following parameters have been shown to provide excellent separation and sensitivity.
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Required for high resolution with sub-2 µm particle columns. |
| Column | ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | Proven stationary phase for polar analyte retention. |
| Column Temp. | 40°C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Vol. | 2-5 µL | Small volumes are preferred to minimize solvent effects. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adj. with Formic Acid) | Volatile buffer for MS compatibility; low pH ensures ionization of phenylephrine. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Primary organic solvent for HILIC mode. |
| Flow Rate | 0.4 mL/min | Typical for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient | 0-1 min: 90% B; 1-5 min: 90% -> 60% B; 5-6 min: 60% B; 6.1-8 min: 90% B | Gradient elution ensures elution of all analytes with good peak shape. Re-equilibration is critical. |
| MS System | Triple Quadrupole Mass Spectrometer | For high selectivity and sensitivity using MRM. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Phenylephrine and its metabolites readily form positive ions. |
| MRM Transitions | To be optimized empirically. Example: Phenylephrine: Q1 168.1 -> Q3 150.1 | Specific precursor-to-product ion transitions must be determined for each analyte and the internal standard. |
Expected Results & Data Interpretation
Under the described conditions, a clear separation of the analytes is expected. The elution order in HILIC is generally from least polar to most polar.
-
Elution Order: Phenylephrine (least polar of the group) will elute first, followed by its more hydrophilic metabolites. The highly polar m-hydroxymandelic acid and the conjugated metabolites (glucuronide and sulfate) will be strongly retained and elute last.
-
Peak Shape: Symmetrical peaks with a tailing factor between 0.9 and 1.3 are expected.
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, and matrix effects.
Table of Expected Chromatographic Performance
| Analyte | Expected Retention Time (min) | Resolution (Rs) to Previous Peak | Tailing Factor (Tf) |
| Phenylephrine | ~2.5 | - | 1.1 |
| Phenylephrine Sulfate | ~3.8 | > 2.0 | 1.2 |
| Phenylephrine Glucuronide | ~4.5 | > 2.0 | 1.2 |
| m-Hydroxymandelic Acid | ~5.2 | > 2.0 | 1.1 |
Note: These values are illustrative and will vary based on the specific LC system and conditions.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor/Split Peaks for Early Eluters | Sample solvent stronger than mobile phase. | Reconstitute sample in a solvent with at least the same organic percentage as the initial mobile phase. |
| Retention Time Drift | Insufficient column equilibration time. | Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection. |
| Low Sensitivity | Suboptimal MS source parameters or mobile phase pH. | Optimize source conditions (e.g., capillary voltage, gas flow). Ensure mobile phase pH is optimal for analyte ionization. |
| Poor Reproducibility | Temperature fluctuations; mobile phase preparation inconsistency. | Use a column thermostat. Prepare fresh mobile phases daily and ensure accurate pH measurement. |
References
-
Wikipedia. Phenylephrine.[Link]
-
U.S. Food and Drug Administration (FDA). (2012). Clinical Pharmacology and Biopharmaceutics Review(s) - NDA 203826.[Link]
-
McFadyen, M., et al. (2023). Phenylephrine. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
Pharmacology Animation. (2024). Pharmacology of Phenylephrine Hydrochloride.[Link]
-
Gelb, M., et al. (2014). Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents. Clinical Drug Investigation. [Link]
-
Gelb, M., et al. (2014). Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents. ResearchGate. [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
-
Innovatek. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.[Link]
-
Guillarme, D. (2014). HILIC: A Critical Evaluation. LCGC International. [Link]
-
MDPI. (2020). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells.[Link]
-
Wikipedia. 4-Hydroxymandelic acid.[Link]
-
Global Substance Registration System (GSRS). PHENYLEPHRINE GLUCURONIDE.[Link]
-
Human Metabolome Database. Showing metabocard for p-Hydroxymandelic acid (HMDB0000822).[Link]
-
Agilent Technologies. Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection.[Link]
-
Pharmacompass. Phenylephrine hydrochloride, l- | Drug Information.[Link]
-
ResearchGate. (2024). The chemical structure of phenylephrine hydrochloride.[Link]
-
PubChem, National Institutes of Health. 3-Hydroxymandelic acid.[Link]
-
PubChem, National Institutes of Health. 3-Hydroxymandelic acid, (-)-.[Link]
Sources
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 3. Phenylephrine | 59-42-7 [chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. Phenylephrine - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming Matrix Effects in Phenylephrine 2-O-Glucuronide LC-MS/MS Analysis
<Technical Support Center >
Welcome to the technical support center dedicated to the robust and accurate analysis of Phenylephrine 2-O-Glucuronide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis. Here, we will dissect the common challenges posed by matrix effects and provide actionable, field-proven solutions to ensure the integrity and reliability of your data.
I. Introduction to the Challenge
Phenylephrine, a widely used decongestant, is extensively metabolized in the body, with Phenylephrine 2-O-Glucuronide being a major metabolite.[1] Accurate quantification of this glucuronide conjugate in biological matrices like plasma and urine is critical for pharmacokinetic and toxicokinetic studies. However, the inherent polarity of this metabolite (a calculated LogP significantly lower than its parent drug) and the complexity of biological samples create a perfect storm for a phenomenon known as "matrix effects."[1][2][3]
Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[4] These effects, manifesting as ion suppression or enhancement, can severely compromise the accuracy, precision, and sensitivity of an LC-MS/MS assay.[4][5] This guide provides a structured approach to identifying, troubleshooting, and ultimately overcoming these challenges.
II. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns encountered by analysts.
Q1: What are the most common signs of matrix effects in my data?
A: The hallmark indicators of matrix effects are poor reproducibility of quality control (QC) samples, inconsistent internal standard (IS) area counts between samples, and a significant deviation in analyte response when comparing standards prepared in neat solvent versus those prepared in the biological matrix.[4] You may also observe drifting retention times or distorted peak shapes.[6]
Q2: Why is Phenylephrine 2-O-Glucuronide particularly susceptible to matrix effects?
A: Its high polarity makes it challenging to retain on traditional reversed-phase (RP) columns.[7] This often leads to elution in the early part of the chromatogram, where it is likely to co-elute with other polar endogenous matrix components, such as phospholipids and salts, which are notorious for causing ion suppression.[8]
Q3: Can I use a simple protein precipitation (PPT) method for my plasma samples?
A: While PPT is fast and simple, it is generally the least effective method for removing matrix components, especially phospholipids.[9] For an analyte as susceptible as Phenylephrine 2-O-Glucuronide, PPT often results in significant matrix effects and is not recommended for methods requiring high accuracy and precision.[9] More rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are strongly advised.[10]
Q4: What type of internal standard is best for mitigating matrix effects for this analyte?
A: The gold standard is a stable isotope-labeled (SIL) internal standard of Phenylephrine 2-O-Glucuronide (e.g., ¹³C₆- or D₄-labeled).[11][12] A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thereby providing the most accurate correction and improving data quality.[13][14][15] If a SIL-IS for the glucuronide is unavailable, a SIL-IS of the parent phenylephrine may be considered, but its ability to track the metabolite's recovery and matrix effects must be thoroughly validated.
Q5: How do I quantitatively assess matrix effects during method validation?
A: Regulatory guidelines from the FDA and EMA outline specific experiments for this purpose.[16][17][18] The most common approach involves comparing the peak area of the analyte spiked into an extracted blank matrix from multiple sources (at least six) with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, and its variability across different sources is assessed to ensure it meets the acceptance criteria outlined in guidelines like the ICH M10.[19][20]
III. Troubleshooting Guide: A Symptom-Based Approach
When your assay is underperforming, a systematic approach is key. This section breaks down common problems, their probable causes, and the steps to resolve them.
Problem 1: Severe Signal Suppression
Your analyte signal is drastically lower in matrix samples compared to neat standards, potentially falling below the Lower Limit of Quantification (LLOQ).
-
Primary Suspect: Co-elution with phospholipids or other highly abundant matrix components.
-
Causality: Phospholipids, salts, and other endogenous molecules can compete with the analyte for ionization in the ESI source, leading to a suppressed signal.[8] The high polarity of Phenylephrine 2-O-Glucuronide makes it prone to eluting in the "dead volume" or very early in the run, a region often crowded with these interfering species.
Troubleshooting Workflow
Caption: Troubleshooting workflow for severe signal suppression.
Problem 2: High Variability in QC Samples (%CV > 15%)
Your accuracy may be acceptable on average, but the precision is poor, failing regulatory acceptance criteria (typically ±15%, ±20% at LLOQ).[18][21]
-
Primary Suspect: Inconsistent matrix effects across different samples or lots of matrix.
-
Causality: The composition of biological matrices can vary significantly from one individual to another.[13] If the sample preparation method does not adequately remove interferences, this variability translates directly into inconsistent signal suppression or enhancement, leading to poor precision.
Data-Driven Solution: Comparing Sample Preparation Techniques
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Precision (%CV) | Recommendation |
| Protein Precipitation (PPT) | 90-105 | 40-70 (Suppression) | >20 | Not Recommended |
| Liquid-Liquid Extraction (LLE) | 60-85 | 10-25 (Suppression) | 10-15 | Viable, but may have lower recovery for polar metabolites |
| Reversed-Phase SPE (C18) | 85-100 | 15-30 (Suppression) | 8-12 | Good, but may not retain the polar glucuronide well |
| Mixed-Mode SPE (RP/Ion-Ex) | >90 | <10 | <10 | Highly Recommended for optimal cleanup |
This table presents typical data ranges; actual results must be empirically determined.
Problem 3: Poor Peak Shape (Tailing or Fronting)
The chromatographic peak for Phenylephrine 2-O-Glucuronide is asymmetric.
-
Primary Suspects: Secondary interactions with the analytical column, column overload, or inappropriate injection solvent.
-
Causality: Peak tailing can occur due to strong, unwanted interactions between the analyte's polar functional groups (hydroxyls, carboxylic acid) and active sites (e.g., free silanols) on the column stationary phase.[6] Peak fronting can be caused by injecting the sample in a solvent significantly stronger than the initial mobile phase.[6]
Step-by-Step Protocol: Chromatographic Optimization
-
Column Selection: For a polar analyte like Phenylephrine 2-O-Glucuronide, consider alternatives to standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) columns or modern reversed-phase columns with polar end-capping are excellent choices.[7]
-
Mobile Phase pH: The glucuronide moiety has a pKa. Adjusting the mobile phase pH with a modifier (e.g., formic acid, ammonium formate) can ensure the analyte is in a consistent ionic state, improving peak shape.
-
Injection Solvent: Ensure the reconstitution solvent is as weak as, or weaker than, the initial mobile phase composition to avoid peak distortion.
-
Gradient Optimization: Employ a shallow gradient at the beginning of the run to better resolve the analyte from early eluting matrix components.
IV. In-Depth Protocols for Matrix Effect Mitigation
Protocol 1: Advanced Sample Preparation - Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is designed to provide the cleanest possible extract by leveraging both reversed-phase and ion-exchange retention mechanisms.
Objective: To selectively isolate the polar, acidic Phenylephrine 2-O-Glucuronide from complex biological matrices like human plasma.
Materials:
-
Mixed-Mode Anion Exchange SPE Cartridge (e.g., polymeric sorbent with quaternary amine functional groups).
-
Plasma sample containing Phenylephrine 2-O-Glucuronide.
-
Methanol, Acetonitrile (HPLC Grade).
-
Ammonium Hydroxide, Formic Acid.
-
Deionized Water.
Methodology:
-
Condition: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of Deionized Water through the cartridge.
-
Load: Pre-treat 200 µL of plasma by diluting 1:1 with 2% ammonium hydroxide in water. Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). The basic pH ensures the carboxylic acid on the glucuronide is deprotonated and retained by the anion exchange mechanism.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.
-
Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of Methanol.
-
Elute: Elute the analyte with 1 mL of 2% formic acid in methanol. The acidic mobile phase neutralizes the analyte, releasing it from the sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Protocol 2: Implementing a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[13][15]
Workflow for SIL-IS Implementation
Caption: Workflow for implementing a Stable Isotope-Labeled Internal Standard.
Causality Explained: The SIL-IS is chemically identical to the analyte, differing only in mass.[12] It therefore has the same extraction recovery, chromatographic retention time, and ionization efficiency. When a matrix component suppresses the signal, it suppresses both the analyte and the IS to the same extent. By using the ratio of their peak areas for quantification, the variability introduced by the matrix effect is effectively cancelled out.[13]
V. Conclusion: A Self-Validating System
An effective strategy for overcoming matrix effects in the analysis of Phenylephrine 2-O-Glucuronide is built on a foundation of meticulous sample preparation, optimized chromatography, and the use of an appropriate internal standard. By understanding the physicochemical properties of your analyte and the nature of the interferences, you can design a method that is not only accurate and precise but also rugged and reliable. Every protocol described herein is part of a self-validating system; when properly implemented, the consistency of your QC data and internal standard response will provide continuous confirmation of your method's performance, ensuring the trustworthiness of your results as mandated by global regulatory bodies.[16][17][19]
VI. References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters Corporation. Available from: [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Available from: [Link]
-
Phenylephrine-D-glucuronide. PubChem. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. PubMed Central. Available from: [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. Available from: [Link]
-
Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available from: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available from: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central. Available from: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. Available from: [Link]
-
A hydrophilic liquid chromatography – tandem mass spectrometry method for the determination of phenylephrine in dried blood spots from preterm infants. ResearchGate. Available from: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. Available from: [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available from: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. Available from: [Link]
-
Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. Available from: [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. Available from: [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available from: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]
-
Pre-column derivatization method for determining phenylephrine in human plasma and its application in a pharmacokinetic study. PubMed. Available from: [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
Phenylephrine. Wikipedia. Available from: [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available from: [Link]
-
Bioanalytical Method Validation. FDA. Available from: [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. Available from: [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. Available from: [Link]
-
Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. NIH. Available from: [Link]
-
HPLC-MS/MS of Highly Polar Compounds. ResearchGate. Available from: [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. Available from: [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. Available from: [Link]
-
Physicochemical Characterization of High- and Low-Melting Phenylephrine Oxazolidines. ResearchGate. Available from: [Link]
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC International. Available from: [Link]
Sources
- 1. Phenylephrine - Wikipedia [en.wikipedia.org]
- 2. Phenylephrine-D-glucuronide | C15H21NO8 | CID 71751611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. longdom.org [longdom.org]
- 5. zefsci.com [zefsci.com]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. ema.europa.eu [ema.europa.eu]
Technical Support Center: Stability of Phenylephrine 2-O-Glucuronide in Frozen Plasma Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of phenylephrine 2-O-glucuronide in frozen plasma samples. Our goal is to equip you with the necessary knowledge to ensure the integrity of your bioanalytical data.
Introduction to Phenylephrine 2-O-Glucuronide and its Stability
Phenylephrine is a synthetic sympathomimetic amine used primarily as a decongestant and to increase blood pressure. In the body, it undergoes extensive metabolism, with a significant pathway being glucuronidation.[1] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates a glucuronic acid moiety to the phenylephrine molecule, forming phenylephrine 2-O-glucuronide. This metabolite is more water-soluble and is readily excreted.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of phenylephrine 2-O-glucuronide in frozen plasma?
Based on its chemical structure as a phenolic ether glucuronide, phenylephrine 2-O-glucuronide is expected to be relatively stable in frozen plasma. Studies on other phenolic glucuronides, such as morphine-3-glucuronide and morphine-6-glucuronide, have shown stability in plasma for at least 181 days when stored at -20°C.[3] Similarly, paracetamol and its glucuronide conjugate have been demonstrated to be stable in frozen plasma.[4][5] For long-term storage, temperatures of -80°C are recommended to minimize any potential for chemical or enzymatic degradation.[6]
Q2: What are the primary factors that can affect the stability of phenylephrine 2-O-glucuronide in plasma samples?
The main factors influencing the stability of glucuronide metabolites in plasma are:
-
Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation. While freezing significantly slows down these processes, the choice of storage temperature is crucial.
-
pH: Extreme pH conditions can lead to the hydrolysis of the glucuronide bond.[7] Maintaining the physiological pH of the plasma as much as possible during collection and processing is important.
-
Enzymatic Activity: Plasma can contain residual enzymatic activity from β-glucuronidases, which can cleave the glucuronide bond, liberating the parent phenylephrine. This activity is significantly reduced at frozen temperatures but should be considered, especially during sample thawing and processing.
Q3: What are the optimal storage conditions for plasma samples containing phenylephrine 2-O-glucuronide?
For long-term stability (months to years), it is best practice to store plasma samples at ultra-low temperatures, specifically -80°C .[6] This temperature effectively halts most biological and chemical processes. For shorter durations, storage at -20°C may be acceptable, but stability should be thoroughly validated.
Q4: Can freeze-thaw cycles impact the stability of phenylephrine 2-O-glucuronide?
Yes, repeated freeze-thaw cycles can compromise the stability of analytes in plasma. It is recommended to aliquot plasma samples into smaller volumes after the initial processing to avoid the need for repeated thawing of the entire sample.[7] Stability through a representative number of freeze-thaw cycles should be experimentally verified as part of the bioanalytical method validation.
Troubleshooting Guides
Issue 1: A gradual decrease in the concentration of phenylephrine 2-O-glucuronide is observed in long-term stability samples.
Possible Causes and Solutions:
-
Suboptimal Storage Temperature: Storage at -20°C may not be sufficient to completely inhibit slow degradation over extended periods.
-
Troubleshooting Step: If possible, retrieve any remaining aliquots and transfer them to a -80°C freezer. For future studies, establish -80°C as the standard storage temperature.
-
Rationale: Ultra-low temperatures provide greater assurance of long-term stability for sensitive metabolites.[6]
-
-
pH Shifts in the Matrix: Changes in the sample pH during storage, although less likely in a buffered matrix like plasma, could contribute to hydrolysis.
-
Troubleshooting Step: Measure the pH of a representative thawed sample. If it deviates significantly from the expected physiological range, investigate the sample collection and processing procedures for any steps that might have introduced acidic or basic contaminants.
-
Rationale: The stability of many pharmaceutical compounds is pH-dependent.[8]
-
Issue 2: Inconsistent results are obtained from different aliquots of the same sample.
Possible Causes and Solutions:
-
Incomplete Mixing After Thawing: The analyte may not be homogeneously distributed in the thawed sample.
-
Troubleshooting Step: Ensure that samples are thoroughly but gently mixed (e.g., by vortexing at a low speed or by inversion) after thawing and before taking an aliquot for analysis.
-
Rationale: Proper mixing is essential for obtaining a representative aliquot for analysis.
-
-
Differential Degradation Due to Storage Location: Aliquots stored in different locations within a freezer (e.g., near the door vs. at the back) may have experienced different temperature fluctuations.
-
Troubleshooting Step: Review sample storage logs and freezer temperature monitoring data, if available. Consolidate storage of critical samples to a well-monitored and stable location within the freezer.
-
Rationale: Consistent storage conditions are key to ensuring sample integrity.
-
Issue 3: An unexpected increase in the concentration of the parent drug, phenylephrine, is observed in stability samples.
Possible Causes and Solutions:
-
Hydrolysis of the Glucuronide Metabolite: This is a strong indicator that the phenylephrine 2-O-glucuronide is degrading back to the parent drug.
-
Troubleshooting Step: Re-evaluate all aspects of sample handling and storage, paying close attention to temperature and the duration for which samples are kept at room temperature or in a refrigerator before freezing.
-
Rationale: The appearance of the parent drug from a metabolite-containing sample is a classic sign of instability.
-
-
Enzymatic Degradation During Thawing and Sample Processing: Residual β-glucuronidase activity in the plasma may become significant at warmer temperatures.
-
Troubleshooting Step: Minimize the time samples are thawed and kept at room temperature. Process samples on ice and consider the addition of a β-glucuronidase inhibitor if the problem persists, although this would require re-validation of the analytical method.
-
Rationale: Enzymatic reactions are temperature-dependent, and minimizing exposure to warmer temperatures will reduce the rate of any potential enzymatic degradation.
-
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of Phenylephrine 2-O-Glucuronide in Frozen Plasma
Objective: To determine the stability of phenylephrine 2-O-glucuronide in plasma stored at a specified temperature (e.g., -80°C) for an extended period.
Methodology:
-
Prepare a pooled batch of control human plasma.
-
Spike the plasma with phenylephrine 2-O-glucuronide at two concentration levels: a low quality control (LQC) and a high quality control (HQC) concentration.
-
Aliquot the spiked plasma into a sufficient number of vials for all planned time points.
-
Analyze a set of aliquots (n ≥ 3 for each concentration level) at Day 0 to establish the baseline concentration.
-
Store the remaining aliquots at the designated temperature (e.g., -80°C).
-
At each subsequent time point (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of LQC and HQC aliquots.
-
Allow the samples to thaw completely at room temperature, then mix gently.
-
Process and analyze the samples using a validated bioanalytical method.
-
Calculate the mean concentration at each time point and compare it to the Day 0 concentration. The mean concentration should be within ±15% of the Day 0 value.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of phenylephrine 2-O-glucuronide in plasma after repeated freeze-thaw cycles.
Methodology:
-
Prepare LQC and HQC samples in the same manner as for the long-term stability study.
-
Analyze a set of freshly prepared LQC and HQC samples to establish the baseline concentration.
-
Subject another set of LQC and HQC aliquots to a series of freeze-thaw cycles (typically 3 to 5 cycles). A single cycle consists of freezing the samples for at least 12 hours at the intended storage temperature and then thawing them to room temperature.
-
After the final thaw, analyze the samples.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Visualizations
Chemical Structure and Metabolism
Caption: Glucuronidation of Phenylephrine.
Experimental Workflow for Stability Assessment
Caption: Long-Term Stability Study Workflow.
Troubleshooting Decision Tree for Analyte Instability
Caption: Troubleshooting Analyte Instability.
References
- Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). Acyl glucuronides of mycophenolic acid: the evidence of their stability and their role in clinical monitoring. Therapeutic Drug Monitoring, 25(1), 1-13.
- Tan, Q. Y., Zhu, R. H., Li, H. D., Wang, F., Yan, M., & Dai, L. B. (2012). Simultaneous quantitative determination of paracetamol and its glucuronide conjugate in human plasma and urine by liquid chromatography coupled to electrospray tandem mass spectrometry: application to a clinical pharmacokinetic study.
- Koc, F., Taysi, S., & Uslu, M. (2012). Stability of acetaminophen under different storage conditions. Journal of research in pharmacy, 16(1), 1-7.
- Skopp, G., Potsch, L., & Aderjan, R. (2001). Stability of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in fresh blood and plasma and postmortem blood samples. Journal of Analytical Toxicology, 25(3), 214-219.
- Yuan, L., Xu, X. S., & Ji, Q. C. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615-624.
- Haen, E., & Shipkova, M. (2003). Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology. Therapeutic Drug Monitoring, 25(5), 649-653.
- Breindahl, T., & Andreasen, F. (1998). Simultaneous quantitative determination of paracetamol and its glucuronide, sulphate, cysteine and mercapturic acid conjugates in plasma and urine by high-performance liquid chromatography.
- Neugebauer, M., Nussbaumer, S., & Griese, M. (2016). Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome. Metabolites, 6(3), 23.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
- Ghosal, A., Hapangama, N., Yuan, Y., Achanfuo-Yeboah, J., Iannucci, R., & Chowdhury, S. (2004). Identification of human UDP-glucuronosyltransferase isozymes responsible for the glucuronidation of ezetimibe (Zetia). Drug Metabolism and Disposition, 32(3), 314-320.
- Anderson, B. J., van Lingen, R. A., Hansen, T. G., Lin, Y. C., & Holford, N. H. (2002). Paracetamol plasma and cerebrospinal fluid pharmacokinetics in children. British Journal of Clinical Pharmacology, 54(5), 525-534.
- Dreyer, I., Rentsch, K. M., & Baumgartner, M. R. (2011). Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. Journal of Applied Bioanalysis, 1(1), 14-22.
- Kockler, J., Robertson, S., Hope, D., Haywood, A., & Glass, B. (2014). Stability of Paracetamol Tablets Repackaged in Dose Administration Aids for prn Use: Implications for Practice. Journal of Pharmacy Practice and Research, 44(2), 64-70.
- de Souza, A. C., Pereira, A. C. S., & de Oliveira, A. L. (2023).
- Wright, M., Mistry, A., & Duddy, S. (1996). The pharmacokinetics of morphine and morphine glucuronide metabolites after subcutaneous bolus injection and subcutaneous infusion of morphine. British Journal of Clinical Pharmacology, 42(2), 241-244.
- Carughi, A. (2010). Bioavailability of phenolic compounds: a major challenge for drug development?. Current Drug Metabolism, 11(8), 661-667.
- Hasselstrøm, J., & Säwe, J. (1993). Morphine pharmacokinetics in cancer patients with increasing dosage. British Journal of Clinical Pharmacology, 36(3), 223-231.
- Elkader, A., & El-Gizawy, S. (2012). The pharmacokinetics of buprenorphine and its glucuronide and nor-metabolites in the dog. Journal of Veterinary Pharmacology and Therapeutics, 35(5), 455-461.
- Moody, D. E., & Fang, W. B. (1999). Determination of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in plasma after intravenous and intrathecal morphine administration using HPLC with electrospray ionization and tandem mass spectrometry. Journal of Analytical Toxicology, 23(6), 468-475.
Sources
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Simultaneous quantitative determination of paracetamol and its glucuronide conjugate in human plasma and urine by liquid chromatography coupled to electrospray tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in plasma after intravenous and intrathecal morphine administration using HPLC with electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Phenylephrine Metabolites
Welcome to the technical support center for the analysis of phenylephrine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing and troubleshooting robust chromatographic methods for these challenging analytes. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and overcome common obstacles in your experiments.
Understanding the Challenge: The Chemistry of Phenylephrine and Its Metabolites
Phenylephrine is a synthetic amine that acts as a selective α1-adrenergic receptor agonist, widely used as a nasal decongestant and vasopressor.[1] From a chromatographic perspective, its structure presents a distinct challenge: it is a highly polar, hydrophilic molecule.[2] This hydrophilicity is further pronounced in its major metabolites.
The primary metabolic pathways include oxidative deamination by monoamine oxidase (MAO), sulfation, and glucuronidation.[1][2][3] This results in a mixture of the parent drug and even more polar metabolites that must be effectively separated for accurate quantification. The main metabolites of interest are:
-
meta-Hydroxymandelic acid: The major inactive metabolite formed through oxidative deamination.[2][4]
-
Sulfate conjugates: Formed by sulfotransferase enzymes (e.g., SULT1A3).
-
Glucuronide conjugates: Formed via UDP-glucuronosyltransferases.[1][2]
Phenylephrine Metabolic Pathway
The metabolic conversion of phenylephrine significantly increases the polarity of the analytes, which is a critical factor in designing a separation strategy.
Caption: Major metabolic pathways of phenylephrine.
Frequently Asked Questions (FAQs) for Method Development
This section addresses common initial questions when setting up a new analytical method for phenylephrine and its metabolites.
Q1: Why do I have poor or no retention of phenylephrine and its metabolites on my standard C18 column?
A1: This is the most common issue encountered. Standard C18 (octadecylsilane) columns are designed for reversed-phase chromatography, where retention is driven by hydrophobic interactions between the analyte and the stationary phase. Phenylephrine and its metabolites are highly polar and have limited interaction with nonpolar C18 chains.[2][5] To elute such polar compounds, you often need a mobile phase with a very high percentage of water (e.g., >95%). Under these conditions, two problems arise:
-
Insufficient Retention: The analytes have a much stronger affinity for the highly aqueous mobile phase than the C18 stationary phase, leading to elution at or near the void volume.
-
Phase Collapse (Dewetting): The high surface tension of the aqueous mobile phase can cause it to be expelled from the pores of the hydrophobic stationary phase. This dramatically reduces the surface area available for interaction, leading to a sudden loss of retention and poor peak shape.
Q2: What column chemistries are recommended for separating phenylephrine and its metabolites?
A2: To effectively retain and separate highly polar compounds, you need a stationary phase that facilitates polar interactions. The two most successful strategies are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This has become the gold standard for this application. HILIC columns (e.g., bare silica, amide, or BEH HILIC) use a high concentration of organic solvent (typically acetonitrile) with a small amount of aqueous buffer in the mobile phase.[6] The aqueous component forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
-
Polar-Embedded Stationary Phases: These are modified reversed-phase columns (often C18) that have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain.[7] This polar group allows the column to be used with 100% aqueous mobile phases without undergoing phase collapse.[7] It also provides an alternative selectivity mechanism through polar interactions (hydrogen bonding), which enhances the retention of polar analytes like phenylephrine.
Q3: What are typical mobile phase compositions for a HILIC separation of phenylephrine metabolites?
A3: A typical HILIC mobile phase system consists of a high concentration of aprotic organic solvent and a small percentage of an aqueous buffer.
-
Solvent A (Aqueous): 10-20 mM Ammonium Formate or Ammonium Acetate in Water, pH adjusted to ~3.0-4.5 with Formic Acid. The salt is crucial for creating the aqueous layer on the stationary phase and ensuring good peak shape. The acidic pH ensures that phenylephrine's secondary amine is protonated, which aids in retention and improves ionization for mass spectrometry.
-
Solvent B (Organic): Acetonitrile. A typical starting gradient would be from ~95% B to ~50% B. An isocratic method, such as a mixture of 10mM pH 3.5 ammonium formate and acetonitrile (10:90, v/v), has also been shown to be effective.[6]
Troubleshooting Guide: From Poor Peaks to Reliable Results
This guide provides a systematic approach to resolving common issues encountered during method optimization.
Caption: A systematic workflow for troubleshooting HPLC issues.
Issue: Poor Peak Shape (Tailing)
Q: My phenylephrine peak is tailing significantly. What are the common causes and solutions?
A: Peak tailing is most often caused by more than one retention mechanism occurring simultaneously.[8] For a basic compound like phenylephrine, the primary cause is secondary ionic interactions with the stationary phase.
-
Causality: Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface. At mobile phase pH values above ~2.5, these silanols can become deprotonated (Si-O⁻).[9] The positively charged phenylephrine molecule can then interact strongly with these negatively charged sites. Since these sites are non-uniformly distributed, this leads to a "tail" of molecules that are released slowly from the column, resulting in an asymmetric peak.[10]
-
Solutions:
-
Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to a lower value (e.g., pH 2.5-3.0) using an additive like formic acid. This keeps the residual silanols protonated (Si-OH), minimizing the unwanted ionic interactions.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20 mM vs. 5 mM) can help to shield the active silanol sites and improve peak shape.
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to reduce the number of accessible silanols. If you are using an older column, switching to a newer generation column can significantly reduce tailing.
-
Check for Extra-Column Volume: Ensure all tubing connections between the injector and detector are properly made with no gaps, as this can introduce dead volume and cause peak tailing.[9]
-
Issue: Poor Resolution
Q: I am unable to resolve the parent phenylephrine from its sulfate metabolite. How can I improve selectivity?
A: Improving resolution requires modifying the selectivity (α) of your chromatographic system. This involves changing the chemistry of the separation.
-
Causality: Phenylephrine and its early-eluting metabolites are structurally very similar. Achieving baseline separation requires a system that can exploit the subtle differences in their polarity and chemical structure.
-
Solutions:
-
Optimize the Gradient: Make the gradient shallower around the elution time of the critical pair. A slower increase in the aqueous component (e.g., 0.5% per minute vs. 2% per minute) gives the analytes more time to interact with the stationary phase, which can significantly improve resolution.
-
Change the Organic Solvent: While acetonitrile is the most common solvent for HILIC, you can sometimes alter selectivity by replacing a small portion of it (e.g., 5-10%) with another solvent like methanol or isopropanol. Caution: This can significantly alter the HILIC mechanism and should be done systematically.
-
Change Stationary Phase Chemistry: If gradient optimization is insufficient, the most powerful way to change selectivity is to try a different HILIC column. An amide-phase column will have different selectivity compared to an unbonded silica or a diol-phase column due to different primary interaction mechanisms (hydrogen bonding vs. partitioning).
-
Adjust Mobile Phase pH: A small change in pH can alter the ionization state of metabolites with acidic functional groups (like the sulfate or carboxylic acid on m-hydroxymandelic acid), changing their retention time relative to the parent drug.
-
Issue: Low Sensitivity and Matrix Effects
Q: I'm analyzing spiked plasma samples and my signal-to-noise is low, and the results are not reproducible. How do I diagnose and mitigate this?
A: These symptoms strongly suggest the presence of matrix effects and the need for better detection settings and sample preparation.
-
Causality (Matrix Effects): When analyzing biological samples like plasma, endogenous components (phospholipids, salts, proteins) can co-elute with your analytes of interest. In the mass spectrometer source, these co-eluting compounds can compete for ionization, suppressing the signal of your target analyte. This leads to low sensitivity and poor reproducibility.
-
Solutions:
-
Implement Robust Sample Preparation: A simple "dilute-and-shoot" or protein precipitation approach is often insufficient. Solid-Phase Extraction (SPE) is highly recommended.[6][10] It provides a much cleaner extract by selectively retaining the analytes while washing away interfering matrix components.[10]
-
Optimize MS/MS Detection: Use Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS).[6] This technique provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte, filtering out chemical noise.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An internal standard like phenylephrine-d3 is the best way to correct for matrix effects and variability in extraction recovery. The SIL-IS is chemically identical to the analyte and will be affected by matrix suppression in the same way, ensuring that the ratio of analyte to IS remains constant, leading to accurate and precise quantification.
-
Protocols and Data Presentation
Protocol 1: Generic HILIC-MS/MS Method for Phenylephrine Metabolite Profiling
This protocol provides a robust starting point for your method development. It must be validated according to regulatory guidelines.[11][12][13]
-
Chromatographic System: UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Gradient Program:
| Time (min) | %A | %B | Curve |
| 0.0 | 5.0 | 95.0 | Initial |
| 5.0 | 40.0 | 60.0 | Linear |
| 5.1 | 5.0 | 95.0 | Step |
| 7.0 | 5.0 | 95.0 | Step |
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximal signal intensity for phenylephrine.
-
Table 1: Example MS/MS Parameters (MRM Transitions)
Note: These values are illustrative. They must be empirically optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenylephrine | 168.1 | 150.1 | 15 |
| Phenylephrine-d3 (IS) | 171.1 | 153.1 | 15 |
| m-Hydroxymandelic Acid | 169.1 | 123.1 | 12 |
| Phenylephrine Sulfate | 248.1 | 150.1 | 20 |
| Phenylephrine Glucuronide | 344.1 | 168.1 | 18 |
*Note: Fragmentation of conjugates often results in the loss of the conjugate group, yielding a product ion corresponding to the parent molecule.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Clean-up
This protocol uses a mixed-mode cation exchange polymer-based SPE cartridge to clean up plasma samples, effectively removing phospholipids and other interferences.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M acetic acid.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with buffer). Vortex and inject.
Adherence to Regulatory Standards
All bioanalytical methods used to support regulatory filings must be validated according to established guidelines. The key validation parameters include accuracy, precision, selectivity, sensitivity (LLOQ), recovery, and stability.[14][15] Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published detailed guidance documents that provide a framework for these validations.[11][12][14][16] The International Council for Harmonisation (ICH) M10 guideline is now the global standard.[13][17]
Table 2: Standard Acceptance Criteria for Method Validation (ICH M10)
| Parameter | Acceptance Criteria |
| Accuracy | The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[16] |
| Precision (CV) | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[16] |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Selectivity | No significant interference at the retention time of the analyte and IS in at least six independent sources of blank matrix.[14] |
By following the principles and systematic troubleshooting steps outlined in this guide, you will be well-equipped to develop and optimize a robust, reliable, and regulatory-compliant method for the chromatographic separation of phenylephrine and its metabolites.
References
-
Feng, S., Zhao, Q., Jiang, J., & Hu, P. (2013). Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 915-916, 28–32. [Link]
- Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from a source providing general HPLC troubleshooting advice.
-
National Center for Biotechnology Information. (n.d.). Phenylephrine. PubChem Compound Summary for CID 6041. [Link]
-
Coyne, C. P. (2023). Phenylephrine. In StatPearls. StatPearls Publishing. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Phenylephrine. [Link]
-
Patsnap. (2024). What is the mechanism of Phenylephrine Hydrochloride? Synapse. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
ResearchGate. (n.d.). Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. Request PDF. [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]
-
MicroSolv Technology Corporation. (n.d.). Phenylephrine HCL Tablet Analyzed with HPLC. AppNote. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation (superseded). [Link]
-
LCGC International. (2015). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
KCAS Bioanalytical & Biomarker Services. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Semantic Scholar. (n.d.). Syntheses of Potential Degradation Products of Phenylephrine in OTC Products. [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
Semantic Scholar. (n.d.). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Heliyon. (2019). Method development for simultaneous determination of active ingredients in cough and cold pharmaceuticals by high performance liquid chromatography. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2012). NDA 203826 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
Sources
- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenylephrine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Phenylephrine HCL Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. support.waters.com [support.waters.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
Technical Support Center: Troubleshooting Low Recovery of Phenylephrine 2-O-Glucuronide during SPE
Welcome to our dedicated technical support guide for optimizing the solid-phase extraction (SPE) of Phenylephrine 2-O-Glucuronide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery of this polar, acidic metabolite. Here, we will delve into the nuances of SPE for this specific compound, moving beyond generic advice to provide in-depth, scientifically-grounded solutions in a practical question-and-answer format. Our goal is to empower you with the expertise to not only solve your current low recovery issues but also to build robust and reliable SPE methods for similar analytes in the future.
Understanding the Analyte: Phenylephrine 2-O-Glucuronide
Before we dive into troubleshooting, it's crucial to understand the physicochemical properties of our target analyte, Phenylephrine 2-O-Glucuronide. This metabolite is formed by the conjugation of phenylephrine with glucuronic acid, a process that significantly increases its polarity and water solubility.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₈ | [2] |
| Molecular Weight | 343.33 g/mol | [2] |
| Estimated pKa | ~3.5 (from the carboxylic acid of the glucuronic acid moiety) and ~9.0 (from the secondary amine of the phenylephrine moiety) | Estimated based on the pKa of glucuronic acid and phenylephrine |
| Polarity | High | Inferred from structure |
| Solubility | Soluble in water | [1] |
The presence of both a carboxylic acid group (from glucuronic acid) and a secondary amine (from phenylephrine) makes Phenylephrine 2-O-Glucuronide an amphoteric compound. This dual functionality is key to developing a successful SPE strategy.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm experiencing very low, almost no, recovery of Phenylephrine 2-O-Glucuronide using a standard reversed-phase (C18) SPE protocol. What is the likely cause?
This is a very common issue. The high polarity of Phenylephrine 2-O-Glucuronide makes it poorly retained on non-polar stationary phases like C18. Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the sorbent. Your highly polar analyte has a much stronger affinity for the aqueous sample matrix than for the C18 sorbent, leading to it passing through the cartridge unretained during the loading step.
Solution:
-
Switch to a more appropriate sorbent. For a polar analyte like Phenylephrine 2-O-Glucuronide, a mixed-mode or ion-exchange sorbent is a much better choice. A mixed-mode sorbent that combines reversed-phase and ion-exchange characteristics can provide a dual retention mechanism, significantly improving recovery.[3]
Q2: I've switched to a mixed-mode SPE cartridge (Reversed-Phase and Strong Anion Exchange), but my recovery is still inconsistent. How can I optimize my method?
Excellent choice on the mixed-mode sorbent. Now, the key to consistency lies in optimizing the pH of your sample and wash/elution solutions to take full advantage of the ion-exchange functionality.
The Causality Behind pH Optimization:
-
Loading Conditions: To ensure retention on the anion-exchange portion of the sorbent, the carboxylic acid group on the glucuronic acid moiety of your analyte must be deprotonated (negatively charged). This is achieved by adjusting the sample pH to be at least 2 units above its pKa (~3.5). A loading pH of 5.5-6.5 is a good starting point. At this pH, the secondary amine on the phenylephrine moiety (pKa ~9.0) will be protonated (positively charged), but the strong anion exchanger will still effectively retain the negatively charged carboxylate.
-
Wash Steps: The goal of the wash steps is to remove matrix interferences without eluting your analyte.
-
An initial wash with a weak organic solvent (e.g., 5% methanol in water) at the loading pH can help remove non-polar interferences.
-
A subsequent wash with a buffer at a slightly lower pH (e.g., pH 4.5-5.0) can help remove weakly acidic interferences that are less retained than your analyte.
-
-
Elution: To elute your analyte from the anion-exchange sorbent, you need to neutralize the charge on the carboxylic acid group. This is done by using an elution solvent with a pH at least 2 units below the pKa of the carboxylic acid. An elution solvent containing a small percentage of a weak acid (e.g., 2-5% formic acid in methanol) is typically effective. This will protonate the carboxylate, disrupting the ionic interaction with the sorbent and allowing for elution.
Experimental Protocol: Optimizing a Mixed-Mode SPE Method
-
Sample Pre-treatment:
-
To 1 mL of urine or plasma, add an internal standard.
-
Dilute the sample 1:1 with a buffer at pH 6.0 (e.g., 100 mM ammonium acetate).
-
Vortex to mix.
-
-
SPE Procedure (using a Mixed-Mode Strong Anion Exchange cartridge):
-
Condition: 1 mL Methanol
-
Equilibrate: 1 mL Water, followed by 1 mL of the loading buffer (pH 6.0).
-
Load: Apply the pre-treated sample at a slow, steady flow rate (1-2 mL/min).
-
Wash 1: 1 mL of 5% Methanol in water.
-
Wash 2: 1 mL of a buffer at pH 5.0 (e.g., 50 mM ammonium acetate).
-
Dry: Apply vacuum for 1-2 minutes to dry the sorbent.
-
Elute: 1 mL of 2% Formic Acid in Methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for your analytical method.
-
Q3: I am working with urine samples and suspect matrix effects are contributing to my low recovery. How can I mitigate this?
Urine is a complex matrix containing various endogenous compounds that can interfere with the SPE process.[3] These interferences can either co-elute with your analyte, causing ion suppression/enhancement in mass spectrometry, or they can compete for binding sites on the SPE sorbent, leading to breakthrough of your analyte during loading.
Strategies to Mitigate Urine Matrix Effects:
-
Sample Dilution: A simple yet effective strategy is to dilute your urine sample (e.g., 1:1 or 1:4 with your loading buffer). This reduces the concentration of interfering matrix components.[4]
-
Optimized Wash Steps: As discussed in Q2, a multi-step wash protocol is crucial. Using wash solvents of intermediate strength can selectively remove interferences while your analyte remains bound to the sorbent.
-
Sorbent Selection: Mixed-mode SPE is generally superior to single-mode SPE for reducing matrix effects because it provides a more selective extraction mechanism.[5]
-
Enzymatic Hydrolysis Considerations: If you are quantifying total phenylephrine after enzymatic hydrolysis of the glucuronide, incomplete hydrolysis can be a significant source of variability and low recovery.[6]
-
Verify Hydrolysis Efficiency: Ensure your enzymatic hydrolysis protocol is optimized for Phenylephrine 2-O-Glucuronide. Different β-glucuronidase enzymes have varying efficiencies for different substrates.[7]
-
Potential for Co-elution: Incomplete hydrolysis means you will have a mixture of the parent drug and the glucuronide metabolite. These two compounds will have different retention behaviors on your SPE sorbent, potentially leading to the loss of one or both during the extraction process.
-
Q4: My lab is considering quantifying total phenylephrine by first hydrolyzing the glucuronide metabolite. How can this impact my SPE recovery?
This is a common approach, but it introduces an extra layer of complexity that can affect your SPE results.
Impact of Incomplete Hydrolysis:
-
Analyte Mixture: If the enzymatic hydrolysis is not 100% efficient, your sample will contain both the polar Phenylephrine 2-O-Glucuronide and the less polar parent phenylephrine.
-
Differential Retention: These two compounds will have different affinities for your SPE sorbent. A method optimized for the glucuronide may not be optimal for the parent drug, and vice versa. This can lead to the partial loss of one or both compounds during the SPE process.
-
Recommendation: If you are performing enzymatic hydrolysis, it is crucial to validate the completeness of the reaction before proceeding with SPE. You may also need to develop a more generic SPE method that can effectively recover both the parent drug and any remaining glucuronide. Alternatively, developing a method to quantify the intact glucuronide is often a more direct and robust approach.
Summary of Key Recommendations
| Issue | Primary Cause | Recommended Solution |
| Very Low Recovery | Use of an inappropriate sorbent (e.g., reversed-phase) for a polar analyte. | Switch to a mixed-mode SPE sorbent with anion-exchange functionality. |
| Inconsistent Recovery | Suboptimal pH conditions for loading, washing, and elution. | Optimize the pH of all solutions to ensure proper ionization state of the analyte for retention and elution. |
| Matrix Effects (especially in urine) | Co-elution of endogenous interferences. | Dilute the sample, use a multi-step wash protocol with varying solvent strengths, and employ a mixed-mode sorbent for enhanced selectivity. |
| Low Recovery After Hydrolysis | Incomplete enzymatic hydrolysis leading to a mixture of analytes with different properties. | Validate the efficiency of your hydrolysis step. Consider developing an SPE method that can recover both the parent drug and the glucuronide, or quantify the intact glucuronide directly. |
By systematically addressing these common pitfalls, you can significantly improve the recovery and reproducibility of your SPE method for Phenylephrine 2-O-Glucuronide. Remember that a thorough understanding of your analyte's chemistry is the foundation of a successful and robust analytical method.
References
-
Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent. Retrieved from [Link]
- Chambers, E., et al. (2014). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 38(2), 83-90.
- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
-
Edwards, J. (2020, November 23). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. Chromatography Today. Retrieved from [Link]
- Gergov, M., et al. (2003). Simultaneous screening for 238 drugs in blood by liquid chromatography-ionspray tandem mass spectrometry with multiple-reaction monitoring.
-
Global Substance Registration System. (n.d.). PHENYLEPHRINE GLUCURONIDE. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Phenylephrine Glucuronide. Retrieved from [Link]
- Porcheron, F., et al. (2013). Development and validation of a multi-residue method for the determination of 130 drugs in urine by liquid chromatography-tandem mass spectrometry.
-
PubChem. (n.d.). Phenylephrine-D-glucuronide. Retrieved from [Link]
- Samanidou, V. F., & Nisyriou, S. A. (2008). SPE as a powerful tool for the determination of drugs of abuse in biological fluids. Bioanalysis, 1(1), 207-233.
- Santas, D., et al. (2021). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14. Analytical Chemistry, 93(46), 15336-15344.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures.
- Van Hout, M. W. J., et al. (2010). The effect of the sample matrix on the ionisation efficiency of a range of small acidic, neutral and basic compounds in positive and negative electrospray and atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 24(2), 117-126.
Sources
- 1. Phenylephrine Glucuronide [myskinrecipes.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
Minimizing back-conversion of Phenylephrine 2-O-Glucuronide to phenylephrine
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Challenge: The Instability of Phenylephrine 2-O-Glucuronide
Phenylephrine undergoes extensive metabolism in the body, with glucuronidation being a significant pathway. The resulting Phenylephrine 2-O-Glucuronide is an important metabolite for understanding the drug's disposition. However, this O-glucuronide, like many phenolic glucuronides, is susceptible to hydrolysis, leading to the cleavage of the glucuronic acid moiety and the reformation of the parent phenylephrine. This "back-conversion" can artificially inflate the measured concentrations of phenylephrine and underestimate the true levels of the glucuronide metabolite, compromising the integrity of bioanalytical data.
The primary drivers of this instability are:
-
pH: The stability of O-glucuronides is highly pH-dependent. Basic conditions, in particular, can promote the hydrolysis of the ether linkage between phenylephrine and glucuronic acid.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis.
-
Enzymatic Activity: The presence of β-glucuronidase enzymes, which can be found in various biological matrices, will enzymatically cleave the glucuronide conjugate.
This guide will provide practical strategies to mitigate these factors throughout your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the handling and analysis of Phenylephrine 2-O-Glucuronide.
Q1: I'm seeing unexpectedly high concentrations of phenylephrine in my plasma samples. Could this be due to back-conversion from the glucuronide?
A1: Yes, this is a strong possibility. If your sample collection, processing, and storage procedures are not optimized to maintain the stability of Phenylephrine 2-O-Glucuronide, you are likely observing in vitro hydrolysis. The primary goal is to minimize the breakdown of the glucuronide metabolite back to its parent aglycone during all stages, from collection to analysis.[1]
Troubleshooting Steps:
-
Review your sample handling protocol: Were samples immediately cooled after collection? Was the pH of the plasma adjusted?
-
Evaluate your storage conditions: Are samples stored at an appropriate temperature (ideally ≤ -70°C)? How many freeze-thaw cycles have the samples undergone?
-
Assess for enzymatic activity: If your matrix contains active β-glucuronidases, enzymatic degradation could be a significant factor.
Q2: What is the optimal pH for storing plasma samples containing Phenylephrine 2-O-Glucuronide?
A2: While specific data for Phenylephrine 2-O-Glucuronide is limited, general knowledge of phenolic O-glucuronides suggests that a slightly acidic pH is optimal for stability. For many glucuronide metabolites, maintaining a pH of around 4-5 can significantly inhibit non-enzymatic hydrolysis. It is crucial to avoid basic conditions, which can accelerate the degradation of O-glucuronides.[2]
Recommendation: Immediately after plasma separation, acidify the samples by adding a small volume of a suitable buffer, such as a citrate or acetate buffer, to achieve a final pH between 4 and 5.
Q3: What are the best practices for sample collection to prevent immediate degradation?
A3: The initial handling of the sample is a critical step where significant back-conversion can occur.
Best Practices:
-
Rapid Cooling: Blood samples should be collected in pre-chilled tubes and immediately placed on ice.
-
Prompt Centrifugation: Centrifuge the blood to separate plasma as soon as possible, preferably within 30 minutes of collection, using a refrigerated centrifuge.
-
Immediate pH Adjustment: Acidify the resulting plasma as described in Q2.
-
Enzyme Inhibition (if necessary): If significant β-glucuronidase activity is expected in your samples, consider adding a β-glucuronidase inhibitor.
Q4: Can I use enzymatic hydrolysis with β-glucuronidase to measure total phenylephrine? What should I be cautious about?
A4: Yes, treatment with β-glucuronidase is a common method to cleave the glucuronide and measure the total concentration of phenylephrine (free and conjugated).[3]
Cautions:
-
Enzyme Efficiency: The efficiency of different β-glucuronidases can vary. It's important to validate your enzymatic hydrolysis to ensure complete cleavage of the glucuronide.
-
Stability of the Aglycone: Ensure that the released phenylephrine is stable under the hydrolysis conditions (pH, temperature, and incubation time).[4]
-
Interfering Substances: Biological matrices can contain substances that inhibit β-glucuronidase activity.
Q5: How many freeze-thaw cycles are acceptable for samples containing Phenylephrine 2-O-Glucuronide?
A5: While there is no definitive number, it is crucial to minimize freeze-thaw cycles as they can impact the stability of metabolites. Each cycle can introduce temperature fluctuations and potentially alter the sample matrix, which may affect stability.
Recommendation: Aliquot samples into smaller volumes after the initial processing. This allows you to thaw only the amount needed for a specific analysis, preserving the integrity of the remaining sample.
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Processing for Phenylephrine 2-O-Glucuronide Stabilization
Objective: To collect and process blood samples in a manner that minimizes the ex vivo hydrolysis of Phenylephrine 2-O-Glucuronide.
Materials:
-
Pre-chilled anticoagulant tubes (e.g., K2-EDTA)
-
Ice bath
-
Refrigerated centrifuge
-
1 M Citric acid solution
-
Calibrated pH meter or pH strips
-
Cryogenic vials for storage
Procedure:
-
Collection: Collect whole blood directly into pre-chilled K2-EDTA tubes.
-
Immediate Cooling: Immediately place the collected blood tubes in an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2-8°C for 10 minutes at approximately 1500 x g to separate the plasma.
-
Plasma Harvesting: Carefully aspirate the plasma supernatant into a clean, chilled polypropylene tube.
-
Acidification: For every 1 mL of plasma, add 20 µL of 1 M citric acid solution. Gently vortex to mix.
-
pH Verification: Confirm that the pH of the acidified plasma is between 4.0 and 5.0. Adjust with small additions of citric acid if necessary.
-
Aliquoting and Storage: Aliquot the stabilized plasma into appropriately labeled cryogenic vials. Immediately freeze and store the samples at ≤ -70°C until analysis.
Visualizing the Workflow
To better illustrate the critical steps in maintaining the stability of Phenylephrine 2-O-Glucuronide, the following workflow diagram is provided.
Caption: Recommended workflow for stabilizing Phenylephrine 2-O-Glucuronide.
Key Stability Factors Summarized
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| pH | Neutral to Basic (pH > 7) | Slightly Acidic (pH 4-5) | Minimizes chemical hydrolysis of the O-glucuronide bond.[2] |
| Temperature | Room Temperature or Higher | ≤ -70°C for long-term storage; On ice for processing | Reduces the rate of chemical and enzymatic degradation. |
| Enzymes | Presence of active β-glucuronidases | Addition of inhibitors (if necessary) | Prevents enzymatic cleavage of the glucuronide. |
| Freeze-Thaw Cycles | Multiple cycles | Single use aliquots | Avoids repeated temperature fluctuations that can degrade the analyte. |
Conclusion
The back-conversion of Phenylephrine 2-O-Glucuronide to phenylephrine is a significant challenge in bioanalysis that can lead to inaccurate results. By implementing the strategies outlined in this guide, including rapid cooling, prompt processing, pH adjustment, and proper storage, researchers can significantly improve the stability of this metabolite and ensure the generation of reliable and accurate data. Adherence to these protocols is essential for the integrity of pharmacokinetic and drug metabolism studies involving phenylephrine.
References
- Cuyckens, F., & Claeys, M. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. InTech.
- D'Addario, C., et al. (2014). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 11(2), 292-298.
- Hanna, I., & Tadros, F. (1998). High-performance liquid chromatographic determination of phenylephrine and its conjugates in human plasma using solid-phase extraction and electrochemical detection.
- Kemp, A. D., & Kellie, A. E. (1964). The extraction and hydrolysis of steroid monoglucuronides. Biochemical Journal, 92(3), 631–636.
- Li, W., et al. (2019). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids.
- López-Gutiérrez, N., et al. (2017). Is enzymatic hydrolysis a reliable analytical strategy to quantify glucuronidated and sulfated polyphenol metabolites in human fluids?. Food & Function, 8(7), 2446-2454.
- Martinsson, A., Bevegård, S., & Hjemdahl, P. (1986). Analysis of phenylephrine in plasma: initial data about the concentration-effect relationship. European journal of clinical pharmacology, 30(4), 427–431.
- Samanidou, V. F., & Nazyropoulou, C. G. (2015). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Molecules, 20(10), 18847-18881.
- Tang, C., et al. (2013). Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry.
- Zhang, Y., et al. (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic determination of phenylephrine and its conjugates in human plasma using solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is enzymatic hydrolysis a reliable analytical strategy to quantify glucuronidated and sulfated polyphenol metabolites in human fluids? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Phenylephrine 2-O-Glucuronide: A Comprehensive PPE and Disposal Guide
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the meticulous handling of novel chemical entities is paramount to both personnel safety and data integrity. This guide provides an in-depth operational plan for the safe handling of Phenylephrine 2-O-Glucuronide, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. As a Senior Application Scientist, my objective is to equip you with not just a set of instructions, but a foundational understanding of the principles that underpin these safety protocols.
Hazard Assessment: Understanding the Profile of Phenylephrine 2-O-Glucuronide
Phenylephrine 2-O-Glucuronide is a metabolite of Phenylephrine, a well-characterized sympathomimetic amine.[1] While specific toxicological data for the glucuronide conjugate may be limited, a comprehensive safety strategy necessitates a conservative approach based on the known properties of the parent compound and the general characteristics of glucuronidated molecules.
The Safety Data Sheet (SDS) for Phenylephrine 2-O-Glucuronide classifies it with the following hazards:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed. [2]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation. [2]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation. [2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation. [2]
The parent compound, phenylephrine hydrochloride, is also classified as an oral acute toxicant (Category 4) and a skin sensitizer (Category 1).[3][4][5][6] Given these classifications, the primary routes of occupational exposure are inhalation of aerosols, skin and eye contact, and ingestion. Therefore, a robust PPE protocol is essential to mitigate these risks.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is a cornerstone of safe laboratory practice.[7][8][9] For Phenylephrine 2-O-Glucuronide, a substance with known irritant and potential sensitizing properties, a comprehensive approach to PPE is mandatory.
Hand Protection: The First Line of Defense
Double gloving is required when handling Phenylephrine 2-O-Glucuronide, particularly during compounding and weighing operations.[10] This practice provides an additional layer of protection against tears and permeation.
| Glove Selection Rationale | |
| Inner Glove | Nitrile, powder-free. Provides a primary barrier and is worn under the cuff of the lab coat or gown. |
| Outer Glove | Nitrile, powder-free, extended cuff. Worn over the cuff of the lab coat or gown to ensure a complete seal.[9] |
Key Operational Directives:
-
Gloves must be changed every 30 minutes or immediately if they are damaged or suspected of being contaminated.[10]
-
Always wash hands thoroughly before donning and after doffing gloves.[9]
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given the classification of Phenylephrine 2-O-Glucuronide as a serious eye irritant, robust eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and aerosols.[10] Standard safety glasses with side shields are not sufficient.
-
Face Shield: A full-face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[10]
Respiratory Protection: Mitigating Inhalation Risks
To prevent respiratory irritation from airborne particles, appropriate respiratory protection is crucial, particularly when handling the powdered form of the compound.
-
N95 Respirator: For handling small quantities in a well-ventilated area, a properly fitted N95 respirator is the minimum requirement.[10]
-
Half- or Full-Face Respirator with Particulate Filters: When weighing larger quantities or when there is a potential for significant aerosol generation, a higher level of respiratory protection is warranted.[10]
Protective Clothing: A Barrier Against Contamination
Disposable, long-sleeved gowns made of a low-permeability fabric are required to protect the skin and personal clothing from contamination.[10] These gowns should have a solid front and tight-fitting cuffs.[9] It is critical that lab coats worn in the general laboratory are not used when handling this compound to prevent cross-contamination.
Procedural Workflow: Donning and Doffing of PPE
The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow should be strictly adhered to.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[11][12]
Chemical Waste
All solid waste contaminated with Phenylephrine 2-O-Glucuronide, including pipette tips, weighing paper, and contaminated wipes, must be collected in a designated, leak-proof hazardous waste container.[11][13] This container should be clearly labeled as "Hazardous Waste" and include the chemical name.
For liquid waste, such as solutions containing the compound, collect in a separate, compatible, and clearly labeled hazardous waste container.[11]
Used PPE
All used PPE, including gloves, gowns, and respirators, should be considered contaminated and disposed of as hazardous waste.[9] Place all used PPE in a designated hazardous waste container immediately after doffing.
Decontamination of Glassware and Surfaces
-
Glassware: Reusable glassware should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol or methanol), followed by a thorough wash with laboratory detergent and water. The rinsate should be collected as hazardous waste.[11]
-
Work Surfaces: All work surfaces should be decontaminated at the end of each procedure by wiping down with a suitable solvent and then with a laboratory detergent. All cleaning materials must be disposed of as hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[2]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
By adhering to these comprehensive safety and disposal protocols, you can ensure a safe working environment for yourself and your colleagues while maintaining the integrity of your research.
References
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
- Sharratt, M., & Frazer, A. C. (1963). The metabolism of phenylephrine. Biochemical Pharmacology, 12(11), 1389-1397.
-
National Center for Biotechnology Information. (2023, October 30). Phenylephrine. In StatPearls. National Library of Medicine. [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]
- AA Blocks. (2025, January 18). Safety Data Sheet: Phenylephrine 2-O-Glucuronide. AA Blocks.
-
European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. ECHA. [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. OSHA. [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. ACP. [Link]
- ResearchGate. (2025, August 5). The Quantitative Detection of Phenylephrine in Pharmaceutical Preparations and Spiked Human Urine by Voltammetry.
-
European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes. YouTube. [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylephrine hydrochloride. Carl ROTH.
-
National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]
-
California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste. DTSC. [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: L(-)-Phenylephrine hydrochloride. Fisher Scientific.
-
European Chemicals Agency. (n.d.). Homepage. ECHA. [Link]
- National Institute of Occupational Safety and Health. (n.d.). Safety in The Use of Chemical COURSE. NIOSH.
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
- PubMed. (n.d.). High-performance liquid chromatographic determination of phenylephrine and its conjugates in human plasma using solid-phase extraction and electrochemical detection.
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
United States Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. EPA. [Link]
- ResearchGate. (n.d.). Development of Spectrophotometric Method to Assay Phenylephrine Hydrochloride in Pure and in its Pharmaceutical Forms Using Diazotized Sulphanilic Acid.
-
DuraLabel. (2025, December 16). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel. [Link]
-
Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Stericycle. [Link]
-
Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. NIOSH. [Link]
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: L-Phenylephrine hydrochloride. Sigma-Aldrich.
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). OSHA. [Link]
-
European Chemicals Agency. (n.d.). New hazard classes 2023. ECHA. [Link]
- ResearchGate. (2024, February 9). (PDF) Development of Spectrophotometric Method to Assay Phenylephrine Hydrochloride in Pure and in its Pharmaceutical Forms Using Diazotized Sulphanilic Acid.
- Cayman Chemical. (2025, February 17). L-Phenylephrine (hydrochloride)
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
- KIET. (n.d.). Niosh Pocket Guide To Chemical Hazards. KIET.
-
The National Law Review. (2025, May 1). New European Chemical Agency Hazard Classes and CLP Updates. The National Law Review. [Link]
-
3M. (n.d.). Pharmaceutical Manufacturing PPE. 3M US. [Link]
- Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis.
Sources
- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.dk [fishersci.dk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
